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Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol-d5

Cat. No.: B13451602

5'-Hydroxyphenyl Carvedilol-d5: A Technical
Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-Hydroxyphenyl Carvedilol-d5, a
stable isotope-labeled internal standard essential for the accurate quantification of 5'-
Hydroxyphenyl Carvedilol, a key metabolite of the beta-blocker Carvedilol. This document
outlines the metabolic pathway of Carvedilol, the principles of bioanalytical measurement using
stable isotopes, and detailed experimental protocols for the use of 5'-Hydroxyphenyl
Carvedilol-d5 in pharmacokinetic and drug metabolism studies.

Introduction to Carvedilol and its Metabolism

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity,
widely prescribed for the treatment of heart failure and hypertension.[1][2] It is administered as
a racemic mixture of R(+) and S(-) enantiomers, both of which contribute to its therapeutic
effects.[3] Carvedilol undergoes extensive first-pass metabolism in the liver, with less than 2%
of the parent drug excreted unchanged in the urine.[3][4]

The metabolism of Carvedilol is complex and primarily mediated by the cytochrome P450
(CYP) enzyme system.[1][5] The main metabolic pathways include aromatic ring oxidation and
glucuronidation.[3] Aromatic ring oxidation, predominantly carried out by the polymorphic
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enzyme CYP2DG6, leads to the formation of active hydroxylated metabolites, including 4'-
Hydroxyphenyl Carvedilol and 5'-Hydroxyphenyl Carvedilol.[3][6][7] The 4'-hydroxyphenyl
metabolite is noted to be approximately 13 times more potent in beta-blocking activity than the
parent compound.[1]

Given the significant role of these metabolites in the overall pharmacological profile of
Carvedilol, their accurate quantification in biological matrices is crucial for understanding the
drug's pharmacokinetics and pharmacodynamics.

The Role of 5'-Hydroxyphenyl Carvedilol-d5 in
Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry
(LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for
achieving the highest accuracy and precision. 5'-Hydroxyphenyl Carvedilol-d5 serves as the
ideal SIL-IS for the quantification of the endogenous (unlabeled) 5'-Hydroxyphenyl Carvedilol
metabolite.

The key advantages of using a SIL-IS like 5'-Hydroxyphenyl Carvedilol-d5 include:

¢ Near-identical physicochemical properties: It co-elutes chromatographically with the analyte
and exhibits similar ionization efficiency in the mass spectrometer.

o Correction for matrix effects: It effectively compensates for variations in sample extraction,
recovery, and ion suppression or enhancement caused by the biological matrix (e.g., plasma,
urine).[8]

» Improved precision and accuracy: The use of a SIL-IS minimizes variability throughout the
analytical workflow, leading to more reliable and reproducible results.[8]

The deuterium atoms in 5'-Hydroxyphenyl Carvedilol-d5 increase its mass by five Daltons
compared to the unlabeled metabolite. This mass difference allows the mass spectrometer to
distinguish between the analyte and the internal standard, while their chemical similarities
ensure they behave almost identically during sample preparation and analysis.

Metabolic Pathway of Carvedilol
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The metabolic conversion of Carvedilol to its hydroxylated metabolites is primarily catalyzed by
CYP2D6. The genetic polymorphism of CYP2D6 can lead to significant inter-individual
variability in Carvedilol plasma concentrations.[7][9] Individuals who are poor metabolizers of
CYP2D6 substrates may have 2- to 3-fold higher plasma concentrations of the R(+) enantiomer
of Carvedilol.[3][7]
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Caption: Metabolic pathway of Carvedilol to its primary metabolites.

Experimental Protocol: Quantification of 5'-
Hydroxyphenyl Carvedilol using LC-MS/IMS

This section provides a representative experimental protocol for the simultaneous quantification
of Carvedilol and 5'-Hydroxyphenyl Carvedilol in human plasma using 5'-Hydroxyphenyl
Carvedilol-d5 as an internal standard. This protocol is adapted from established methods for
Carvedilol and its 4'-hydroxy metabolite.[10][11][12]

Sample Preparation (Solid-Phase Extraction)
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A solid-phase extraction (SPE) procedure is recommended for efficient cleanup of plasma
samples.[10][12]

Start: 100 uL Plasma Sample

Add 5'-Hydroxyphenyl
Carvedilol-d5 (Internal Standard)

Load Sample onto
SPE Cartridge

[Wash with 0.1 N HCI)
Wash with Water

Elute with 2% Ammonia
in Methanol

l

Evaporate to Dryness
under Nitrogen

Condition SPE Cartridge
(e.g., Oasis MCX) with
Methanol and Water

Reconstitute in
Mobile Phase

Inject into LC-MS/MS
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Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Liquid Chromatography Conditions

An ultra-performance liquid chromatography (UPLC) system is ideal for achieving rapid and
high-resolution separation.[10]

Parameter Recommended Condition

Column UPLC C18 (e.g., 50 x 2.1 mm, 1.7 pm)

] 4.0 mM Ammonium Formate, pH 3.0 with 0.1%
Mobile Phase A ) o
Formic Acid in Water

Mobile Phase B Acetonitrile

Isocratic or gradient elution depending on

Gradient
separation needs (e.g., 78:22 viv B:A)
Flow Rate 0.4 mL/min
Injection Volume 5-10puL
Column Temperature 40 °C

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+)
mode with Multiple Reaction Monitoring (MRM) is used for detection.
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Parameter Recommended Setting

lonization Mode Electrospray lonization (ESI), Positive
Capillary Voltage 3.0-4.0kVv

Source Temperature 120 - 150 °C

Desolvation Temperature 350 - 450 °C

Collision Gas Argon

Quantitative Data and Method Validation

The following tables summarize typical mass transitions for the analytes and representative
validation parameters for a bioanalytical method.

Mass Spectrometry Transitions (MRM)

The exact mass-to-charge ratios (m/z) should be optimized by direct infusion of the analytical

standards.
Precursor lon (Q1) Collision Energy
Compound Product lon (Q3)
[M+H]* (eV)
Carvedilol 407.2 100.1 25-35
5'-Hydroxyphenyl
Y ) ypheny 423.2 284.1 20-30
Carvedilol
5'-Hydroxyphenyl
Y ypheny 428.2 289.1 20-30

Carvedilol-d5

Bioanalytical Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).
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Parameter

Acceptance Criteria

Example Performance[10]
[13]

Linearity Range

Correlation coefficient (r?) >
0.99

0.01 - 10 ng/mL

Intra- & Inter-batch Precision

Coefficient of Variation (%CV)
< 15% (< 20% at LLOQ)

<4%

Intra- & Inter-batch Accuracy

Within +15% of nominal value
(x20% at LLOQ)

96% - 104%

Recovery

Consistent, precise, and

reproducible

> 90%

Matrix Effect

Internal standard normalized

factor should have %CV < 15%

Minimal to negligible

Stability

Stable under various
conditions (freeze-thaw,

bench-top, long-term)

Stable for at least 89 days at
-70°C

Application in Pharmacokinetic Studies

The validated LC-MS/MS method using 5'-Hydroxyphenyl Carvedilol-d5 enables the reliable

determination of the pharmacokinetic profiles of Carvedilol and its 5'-hydroxy metabolite in

clinical and preclinical studies. This is essential for:

» Bioequivalence studies: Comparing generic formulations to the innovator product.[10][14]

e Drug-drug interaction studies: Assessing the impact of co-administered drugs on Carvedilol

metabolism.

e Pharmacogenomic studies: Investigating the influence of CYP2D6 genotype on the

pharmacokinetic variability of Carvedilol and its metabolites.[7][15]

The table below presents example pharmacokinetic parameters for Carvedilol and its 4'-

hydroxy metabolite after oral administration, which can be similarly determined for the 5'-

hydroxy metabolite using the described methodology.
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Carvedilol (12.5 mg dose) 4'-Hydroxyphenyl

Parameter [14] Carvedilol[14]

Cmax (ng/mL) ~ 60 ~10

Tmax (h) ~2 ~2

AUCo-o (ng-h/mL) ~ 200 Not Reported

Terminal Half-life (t%2) (h) 7-10 Similar to parent
Conclusion

5'-Hydroxyphenyl Carvedilol-d5 is an indispensable tool for the accurate and precise
guantification of the 5-Hydroxyphenyl Carvedilol metabolite. The use of this stable isotope-
labeled internal standard in conjunction with a validated LC-MS/MS method allows researchers
and drug development professionals to confidently assess the pharmacokinetics of Carvedilol
and its metabolites. This leads to a better understanding of the drug's disposition, the impact of
genetic factors on its metabolism, and ensures the safety and efficacy of Carvedilol therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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